molecular formula C22H16BrN3O4S2 B11514696 4-bromo-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

4-bromo-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B11514696
M. Wt: 530.4 g/mol
InChI Key: TZWZFMLYHHEXIY-UHFFFAOYSA-N
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Description

4-BROMO-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxy group, a nitro group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methoxybenzene and nitric acid.

    Bromination: The bromine atom can be introduced via bromination of the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a suitable benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

4-BROMO-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE: Unique due to the presence of both methoxy and nitro groups.

    4-BROMO-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide moiety.

    4-BROMO-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide moiety.

Uniqueness

The uniqueness of 4-BROMO-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16BrN3O4S2

Molecular Weight

530.4 g/mol

IUPAC Name

4-bromo-N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C22H16BrN3O4S2/c1-30-19-9-7-17(26(28)29)10-14(19)12-31-22-25-18-8-6-16(11-20(18)32-22)24-21(27)13-2-4-15(23)5-3-13/h2-11H,12H2,1H3,(H,24,27)

InChI Key

TZWZFMLYHHEXIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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